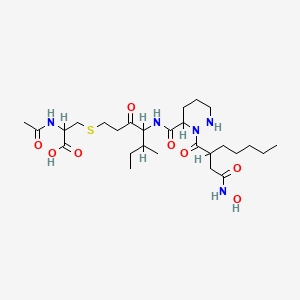
Matlystatin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Matlystatin A” is a complex organic compound that belongs to the class of cysteine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Matlystatin A” typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve large-scale synthesis using automated reactors and advanced purification techniques. The reaction conditions are optimized to ensure high yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
The compound “Matlystatin A” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the cysteine backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, “Matlystatin A” is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly in the treatment of diseases where cysteine derivatives have shown efficacy.
Industry
In industry, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “Matlystatin A” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, or changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cysteine derivatives, such as N-acetylcysteine, S-methylcysteine, and S-allylcysteine.
Uniqueness
The uniqueness of “Matlystatin A” lies in its specific structural features, which may confer unique reactivity and biological activity compared to other cysteine derivatives.
Properties
Molecular Formula |
C27H47N5O8S |
|---|---|
Molecular Weight |
601.8 g/mol |
IUPAC Name |
2-acetamido-3-[4-[[2-[2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]-5-methyl-3-oxoheptyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C27H47N5O8S/c1-5-7-8-10-19(15-23(35)31-40)26(37)32-21(11-9-13-28-32)25(36)30-24(17(3)6-2)22(34)12-14-41-16-20(27(38)39)29-18(4)33/h17,19-21,24,28,40H,5-16H2,1-4H3,(H,29,33)(H,30,36)(H,31,35)(H,38,39) |
InChI Key |
FKOLSKSZEQBBHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(=O)NO)C(=O)N1C(CCCN1)C(=O)NC(C(C)CC)C(=O)CCSCC(C(=O)O)NC(=O)C |
Synonyms |
matlystatin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















